molecular formula C13H13N3O3S B2411803 N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 946318-49-6

N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylisoxazole-5-carboxamide

Cat. No. B2411803
CAS RN: 946318-49-6
M. Wt: 291.33
InChI Key: FDLMKNJKQZQLKA-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylisoxazole-5-carboxamide is a useful research compound. Its molecular formula is C13H13N3O3S and its molecular weight is 291.33. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory and Antioxidant Properties

  • Synthesis and Biological Activities : The synthesis of derivatives related to N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylisoxazole-5-carboxamide has been explored. These derivatives have shown promising in vitro anti-inflammatory and antioxidant activities, comparable to ibuprofen and ascorbic acid, respectively. This suggests potential applications in treating inflammatory conditions and oxidative stress-related disorders (Kumar, Anupama, & Khan, 2008).

Antimicrobial Activity

  • Synthesis and Antimicrobial Evaluation : Research has been conducted on the synthesis of various compounds related to the thiophene and isoxazole families, including those structurally similar to this compound. These compounds have exhibited potential antimicrobial activity, highlighting their usefulness in developing new antimicrobial agents (Sowmya et al., 2018).

Synthesis and Structural Analysis

  • Crystal Structure Determination : The synthesis and crystal structure of compounds within the same family as this compound have been studied. Understanding their crystal structures aids in the development of drugs and materials with specific properties (Prabhuswamy et al., 2016).

Potential Antidepressant Activities

  • Molecular Docking Studies : Compounds structurally related to this compound have been evaluated for their antidepressant properties through molecular docking studies. These studies aim to understand the interaction between these compounds and monoamine oxidase isoforms, which are targets in the treatment of depression (Mathew et al., 2016).

properties

IUPAC Name

N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-6-5-8(19-16-6)12(18)15-13-10(11(14)17)7-3-2-4-9(7)20-13/h5H,2-4H2,1H3,(H2,14,17)(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLMKNJKQZQLKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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